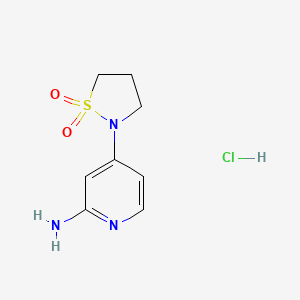

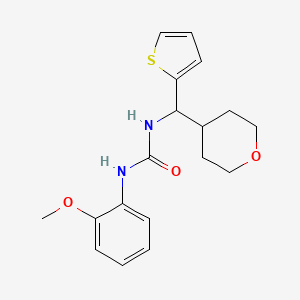

![molecular formula C7H11N3O B2870389 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine CAS No. 1512489-13-2](/img/structure/B2870389.png)

5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

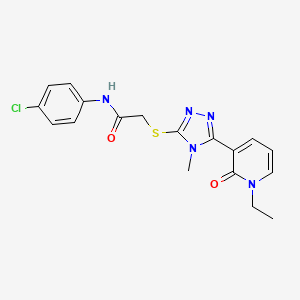

“5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine” is a chemical compound . It is also known as "5-methyl-4,5,6,7-tetrahydro-3H-3lambda3-thiazolo [5,4-c]pyridin-2-amine" .

Synthesis Analysis

The synthesis of a similar compound, “4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol” (also known as Gaboxadol), has been described in a patent . The process starts from pyrrolidin-2-one and involves a new direct process to obtain the intermediate dimethyl 5-hydroxy-3,6-dihydropyridine-1,4 (2H)-dicarboxylate or the intermediate diethyl 5-hydroxy-3,6-dihydropyridine-1,4 (2H)-dicarboxylate .Molecular Structure Analysis

The InChI code for “this compound” is "1S/C7H11N3O/c1-10-3-2-6-5 (4-10)7 (8)11-9-6/h2-4,8H2,1H3" .Applications De Recherche Scientifique

- Application : Researchers investigate THIP’s effects on GABAergic neurotransmission, neuronal excitability, and its potential as a therapeutic agent for anxiety, epilepsy, and sleep disorders .

- Application : Although its development was halted due to safety and efficacy concerns, Gaboxadol’s unique mechanism of action—increasing deep sleep without benzodiazepine-like reinforcement—remains an area of interest .

- Application : Researchers explore how THIP influences single neurons, spinal cord function, and synaptic membrane preparations in vitro .

- Application : 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine serves as a reference compound for pharmaceutical testing and quality control .

Neuropharmacology and GABA Receptor Modulation

Sleep Aid Development

Synthetic Chemistry and Medicinal Chemistry

Neurobiology and Neuronal Networks

Pharmaceutical Testing and Reference Standards

Biological Activity and Receptor Binding Studies

Mécanisme D'action

Target of Action

The primary target of 5-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-3-amine, also known as Gaboxadol , is the GABA_A receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

Gaboxadol acts as an agonist at the GABA_A receptor . It has functional selectivity for the delta subunit-containing GABA_A receptors . These receptors are typically extrasynaptic and respond to persistent, low concentrations of GABA .

Biochemical Pathways

The activation of the GABA_A receptor by Gaboxadol enhances the inhibitory effects of GABA in the central nervous system . This can lead to increased deep sleep .

Result of Action

The molecular and cellular effects of Gaboxadol’s action result in enhanced GABAergic inhibition in the central nervous system . This can lead to increased deep sleep . The development of gaboxadol was stopped due to concerns regarding safety and efficacy .

Propriétés

IUPAC Name |

5-methyl-6,7-dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-10-3-2-6-5(4-10)7(8)11-9-6/h2-4,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAKJSAXLNLVGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=NOC(=C2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

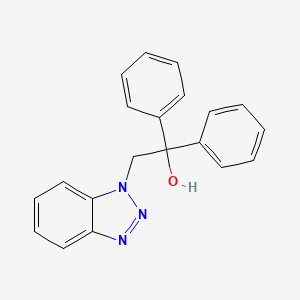

![4-[(Z)-1-(dimethylamino)-2-(4-methylpiperazino)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2870309.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2870312.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)